N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Medicinal Chemistry Scaffold Design Pharmacophore Engineering

N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS 620590-04-7; PubChem CID is a synthetic small molecule belonging to the 2,3-dihydrothiophene 1,1-dioxide (sulfolene) class. It features a 4-ethoxyphenylamino group attached via a secondary amine (NH) linker to the 3-position of the dihydrothiophene ring bearing a geminal sulfone (SO₂) moiety.

Molecular Formula C12H15NO3S
Molecular Weight 253.32
CAS No. 620590-04-7
Cat. No. B3009680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
CAS620590-04-7
Molecular FormulaC12H15NO3S
Molecular Weight253.32
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2
InChIInChI=1S/C12H15NO3S/c1-2-16-12-5-3-10(4-6-12)13-11-7-8-17(14,15)9-11/h3-8,11,13H,2,9H2,1H3
InChIKeyWKRPRTLRGCCUJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS 620590-04-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS 620590-04-7; PubChem CID 2948221) is a synthetic small molecule belonging to the 2,3-dihydrothiophene 1,1-dioxide (sulfolene) class [1]. It features a 4-ethoxyphenylamino group attached via a secondary amine (NH) linker to the 3-position of the dihydrothiophene ring bearing a geminal sulfone (SO₂) moiety [1]. The molecular formula is C₁₂H₁₅NO₃S with a molecular weight of 253.32 g/mol. Computed physicochemical descriptors include XLogP3 of 1.7, a hydrogen bond donor count of 1 (the NH group), a hydrogen bond acceptor count of 4, and a topological polar surface area (TPSA) of 46.61 Ų [1]. Predicted bulk properties include a boiling point of 494.5 ± 45.0 °C, density of 1.305 ± 0.06 g/cm³, and a pKa of 2.79 ± 0.20 . The compound is commercially available from multiple suppliers at purities of 95–98% .

Why Close Analogs of N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine Cannot Be Interchanged in Chemical Biology and Synthetic Chemistry Workflows


The 2,3-dihydrothiophene 1,1-dioxide scaffold permits three distinct linkage chemistries at the 3-position—secondary amine (NH), ester (O), and amide (N-acyl)—each producing compounds with fundamentally different hydrogen-bonding capacity, metabolic susceptibility, and target engagement profiles [1]. N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is the only commercially catalogued member of this scaffold bearing a 4-ethoxyphenyl group directly connected through an NH linker [1]. Substituting this compound with the closely related WAY-357997 (CAS 39582-96-2)—a 4-methylbenzenesulfonate ester at the same scaffold position—replaces the single hydrogen bond donor (HBD = 1) of the NH with zero HBD capacity (HBD = 0), while simultaneously increasing molecular weight from 253.32 to 288.34 g/mol and shifting XLogP3 upward . These changes are non-trivial for any structure–activity relationship (SAR) study, off-target selectivity screen, or synthetic derivatization program, because they alter membrane permeability, solubility, and target-binding pharmacophore geometry. Additionally, the compound has been explicitly evaluated in a GPR35 antagonism assay within the European Chemical Biology Database (ECBD) and returned a result of “inactive” [2], a data point that—whether positive or negative—carries direct decision-making value for researchers designing counter-screens or building selectivity panels that no generic analog substitution can replicate.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine vs. Its Closest Structural Analogs


Scaffold Linkage Chemistry: Secondary Amine (NH) vs. Ester (O) vs. Amide (N-Acyl) Determines Hydrogen Bond Donor Capacity

N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine possesses exactly one hydrogen bond donor (HBD = 1) originating from its secondary amine (NH) linker at the 3-position of the dihydrothiophene dioxide ring [1]. Its closest commercial analog, WAY-357997 (CAS 39582-96-2; 1,1-dioxido-2,3-dihydrothiophen-3-yl 4-methylbenzenesulfonate), has zero hydrogen bond donors (HBD = 0) because the 3-position is occupied by an ester oxygen linker rather than NH . A second class of analogs, exemplified by N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide and 3-acetamido-2,3-dihydrothiophene 1,1-dioxide, bears an amide (N-acyl) linkage that also yields HBD = 0 and introduces additional conformational constraints from the carbonyl group [2]. This HBD count difference is not a minor nuance: hydrogen bond donor capacity directly governs aqueous solubility, passive membrane permeability, and the ability to engage key protein backbone carbonyls in kinase hinge regions or GPCR orthosteric sites. For any investigator building an SAR series or a focused screening library, selecting the NH-linked compound is a deliberate pharmacophore choice that cannot be replicated by ester or amide congeners.

Medicinal Chemistry Scaffold Design Pharmacophore Engineering

Target Selectivity Profile: Documented GPR35 Inactivity vs. ERK1/2-Annotated Analog WAY-357997

In a primary screening assay deposited in the European Chemical Biology Database (ECBD) as part of the EU-OPENSCREEN infrastructure, N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (ECBD ID: EOS66665) was tested for GPR35 (G protein-coupled receptor 35) antagonism and returned a result of 'inactive' [1]. By contrast, the structurally distinct yet scaffold-related compound WAY-357997 (CAS 39582-96-2) is annotated by multiple commercial sources as an ERK1/2 (extracellular signal-regulated kinase 1/2) inhibitor, although no publicly available IC₅₀ value for this specific compound could be verified in the peer-reviewed primary literature . The documented GPR35 inactivity of the target compound is a critical piece of negative data: GPR35 is an orphan GPCR implicated in inflammatory signaling, metabolic regulation, and cancer, and compounds that avoid GPR35 engagement are valuable for avoiding GPR35-mediated off-target effects in screening cascades where this receptor is part of a counter-screen panel [2]. This selectivity fingerprint—ERK-active analog vs. GPR35-inactive target compound—provides researchers with an empirical basis for choosing between scaffold variants based on target class coverage.

GPCR Screening Off-Target Profiling Kinase Selectivity

Commercial Purity Benchmarking: 98% Specification vs. Standard Vendor-Grade 95% Threshold

N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is available from Leyan (Shanghai Haohong Biomedical) at a certified minimum purity of 98% (Product #1651228) , exceeding the 95% minimum purity specification offered by AK Scientific (Product #4798CJ) and several other vendors for the same compound . A 3% absolute purity differential corresponds to a 60% reduction in total impurity burden (from 5% total impurities at 95% purity to 2% at 98% purity). For any bioassay where a contaminant at 5% loading could produce a false-positive hit at a screening concentration of 10–30 µM, this purity difference is operationally significant. Furthermore, this compound is stocked and shipped by multiple independent suppliers (AK Scientific from California, USA; Leyan from China; Matrix Scientific) , providing supply-chain redundancy that is not uniformly available for less-common analogs such as N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, which lacks this breadth of commercial sourcing.

Chemical Procurement Purity Specification Reproducibility

Electronic Tuning by 4-Ethoxy Substituent on the Phenyl Ring: Electron-Donating Effect Differentiates from 4-Halo, 4-Methyl, and Unsubstituted Phenyl Analogs

The 4-ethoxy (–OCH₂CH₃) substituent on the N-phenyl ring of the target compound is an electron-donating group (Hammett σₚ ≈ −0.24 for –OEt vs. σₚ = +0.23 for –Br, σₚ = −0.17 for –CH₃, σₚ = 0.00 for –H) [1]. This electronic tuning is not achievable with close analogs: N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine carries a strongly electron-withdrawing 4-bromo substituent (σₚ = +0.23), while the 4-methylphenyl variant bears a weakly electron-donating methyl group (σₚ = −0.17), and the unsubstituted N-phenyl analog has σₚ = 0.00 [1][2]. The 4-ethoxy group's specific combination of moderate electron donation (+M resonance effect from the oxygen lone pair) and modest steric bulk (Taft Eₛ ≈ −0.55 for –OEt) modulates both the basicity of the aniline nitrogen (pKa of the conjugate acid) and the electron density of the aromatic ring, which in turn affects π–π stacking interactions with protein aromatic residues and the reactivity of the dihydrothiophene dioxide ring toward nucleophilic addition or cycloaddition [3]. For a medicinal chemist optimizing a lead series or a process chemist designing a synthetic route, selecting the 4-ethoxy over the 4-bromo or 4-methyl analog is an explicit electronic design choice with measurable Hammett parameters.

SAR Electronic Effects Reactivity Tuning

Synthetic Versatility: The 2,3-Dihydrothiophene 1,1-Dioxide Core as a Multi-Modal Reactive Building Block

The 2,3-dihydrothiophene 1,1-dioxide scaffold in N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a documented dienophile, 1,3-dipolarophile, and Michael acceptor, enabling three orthogonal synthetic transformations from a single starting material [1]. This multi-modal reactivity is intrinsic to the α,β-unsaturated sulfone motif and is absent in the corresponding unreduced thiophene analogs (which are aromatic and lack the electrophilic double bond) and diminished in 2,5-dihydrothiophene 1,1-dioxides (which present a different regioisomeric double-bond geometry) [2]. The secondary amine at the 3-position adds a fourth functional handle for nucleophilic substitution, reductive amination, or urea/thiourea formation. This combination of orthogonal reactive sites—electrophilic α,β-unsaturated sulfone for cycloaddition, nucleophilic NH for derivatization—positions this compound as a privileged intermediate for diversity-oriented synthesis (DOS) and fragment-based library construction [3]. The closest commercial analog, WAY-357997 (the 4-methylbenzenesulfonate ester), has the nucleophilic amine replaced by an ester leaving group, fundamentally redirecting the derivatization chemistry toward hydrolysis or transesterification pathways rather than amine coupling [3].

Organic Synthesis Cycloaddition Diversity-Oriented Synthesis

High-Impact Application Scenarios Where N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine Delivers Documented Differentiation


GPCR Counter-Screening and Selectivity Panel Construction Using Experimentally Verified Negative Data

For drug discovery programs targeting kinases, ion channels, or nuclear receptors where GPR35 (an orphan GPCR linked to inflammation and metabolic signaling) is included as a standard counter-screen target, N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine offers a rare commodity: a publicly deposited 'inactive' result in a GPR35 antagonism assay curated by the EU-OPENSCREEN European Chemical Biology Database (ECBD) [1]. This negative data point is as valuable as a positive hit when constructing selectivity panels, because it provides empirical evidence that the compound does not engage GPR35 at the tested concentration [2]. By contrast, most commercially available analogs of the dihydrothiophene dioxide class have no publicly reported GPR35 screening data whatsoever, forcing researchers to either run the assay de novo or accept unquantified off-target risk. Incorporating this compound into a screening library or reference set based on its documented GPR35 inactivity enables rational exclusion of GPR35-mediated phenotypes from downstream mechanistic interpretation [3].

Kinase Hinge-Binder Fragment Elaboration Leveraging the NH Hydrogen Bond Donor

In fragment-based drug discovery (FBDD) targeting ATP-binding sites of kinases, a hydrogen bond donor at the hinge-binding region is frequently essential for anchoring the fragment to the kinase backbone carbonyl and NH groups. N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine provides HBD = 1 through its secondary amine linker, whereas the closest ester-linked analog WAY-357997 provides HBD = 0 and cannot engage the hinge region via hydrogen bond donation from this position [1][2]. The target compound's XLogP3 of 1.7 and molecular weight of 253.32 g/mol place it comfortably within fragment-like chemical space (Rule of Three: MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3—though HBA = 4 slightly exceeds the strict Rule of Three cutoff, it remains within lead-like boundaries) [1]. For any FBDD campaign where the dihydrothiophene dioxide is being explored as a novel hinge-binding scaffold, the NH-linked variant is mechanistically irreplaceable by ester or amide congeners [3].

Diversity-Oriented Synthesis (DOS) Using a Four-Handle Reactive Intermediate

In academic or industrial medicinal chemistry laboratories conducting diversity-oriented synthesis, the target compound's four distinct reactive handles—α,β-unsaturated sulfone (for cycloaddition), secondary NH (for acylation/alkylation), aryl ether (for O-dealkylation), and allylic position (for functionalization)—enable parallel library synthesis from a single starting material [1]. This is categorically superior to WAY-357997, which reduces to two reactive handles (sulfone and ester), and to unsubstituted 2,3-dihydrothiophene 1,1-dioxide, which lacks the amine handle entirely [2]. The compound's commercial availability at 98% purity from Leyan [3] further supports its use as a reliable building block where high starting-material purity is prerequisite for minimizing byproduct complexity in multi-component reactions. This scenario directly reduces synthesis cycle time and procurement overhead by compressing multiple diversification steps into a single high-functionality intermediate [1].

Electronic Structure–Activity Relationship (SAR) Exploration Using Hammett-Parameter-Guided Substituent Selection

For SAR programs requiring systematic electronic tuning of the N-phenyl ring, the 4-ethoxy substituent (σₚ ≈ −0.24) fills a specific niche in the Hammett parameter space that is not occupied by the 4-bromo (σₚ = +0.23), 4-methyl (σₚ = −0.17), or unsubstituted (σₚ = 0.00) analogs [1]. This allows medicinal chemists to probe the electronic requirements of a target binding pocket with quantitative precision—for example, determining whether electron donation into the aromatic ring enhances or diminishes potency—without resorting to custom synthesis of non-commercial analogs. When combined with the GPR35 inactivity data from ECBD [2], the electronic parameter becomes an actionable filter: compounds with strong electron donation at the para position that simultaneously avoid GPR35 engagement may represent a privileged subspace for hit-to-lead optimization in programs where GPR35 is an undesirable off-target. The Hammett σₚ framework provides the quantitative language to communicate this differentiation to computational chemists building QSAR models or pharmacophore hypotheses [3].

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.